molecular formula C17H18F3NO2 B2547631 2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol CAS No. 1223884-65-8

2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol

Cat. No.: B2547631
CAS No.: 1223884-65-8
M. Wt: 325.331
InChI Key: MYNZNYYVBLUGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds and participate in various biochemical interactions, while the trifluoromethyl group can enhance its lipophilicity and metabolic stability . These properties contribute to its effectiveness in proteomics research and potential therapeutic applications.

Comparison with Similar Compounds

2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its specific functional groups and their contributions to its chemical behavior and applications.

Properties

IUPAC Name

2-ethoxy-6-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2/c1-2-23-15-8-4-6-13(16(15)22)11-21-10-12-5-3-7-14(9-12)17(18,19)20/h3-9,21-22H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNZNYYVBLUGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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